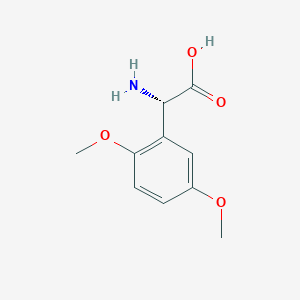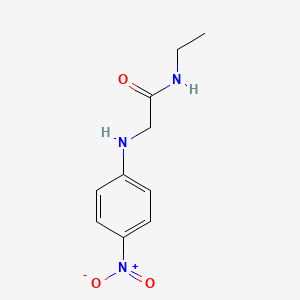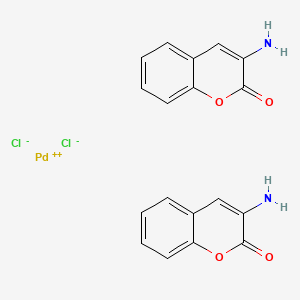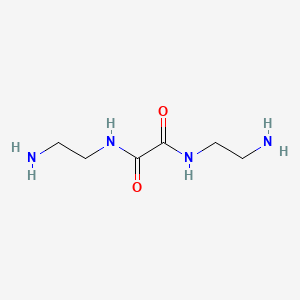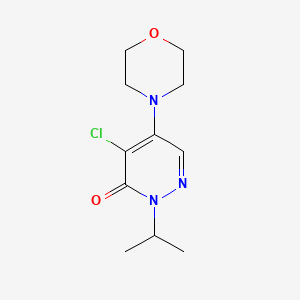![molecular formula C30H44BrClN4O2 B14150945 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline CAS No. 736939-16-5](/img/structure/B14150945.png)
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This compound, in particular, is notable for its complex structure, which includes bromine, chlorine, and nitrophenyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 3-bromo-5-chloroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form amines, which can interact with biological molecules, leading to various biological effects. The presence of halogen atoms (bromine and chlorine) and the nitrophenyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-chloroaniline: Similar structure but lacks the azo and nitrophenyl groups.
4-nitroaniline: Contains the nitrophenyl group but lacks the azo linkage and halogen atoms.
5-chloro-2-nitroaniline: Contains both nitrophenyl and halogen groups but lacks the azo linkage.
Uniqueness
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is unique due to its combination of bromine, chlorine, nitrophenyl, and azo groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
736939-16-5 |
|---|---|
Molecular Formula |
C30H44BrClN4O2 |
Molecular Weight |
608.1 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline |
InChI |
InChI=1S/C30H44BrClN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-26-23-28(31)30(29(32)24-26)35-34-25-18-20-27(21-19-25)36(37)38/h18-21,23-24,33H,2-17,22H2,1H3 |
InChI Key |
WQFSGKRGOLMFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



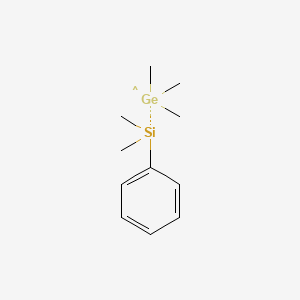
![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

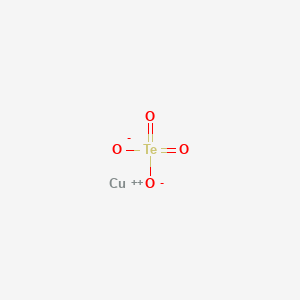
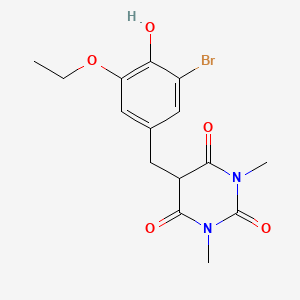
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
